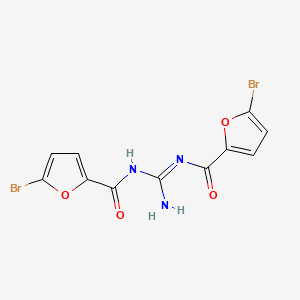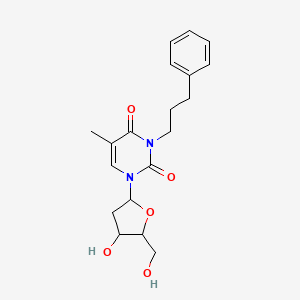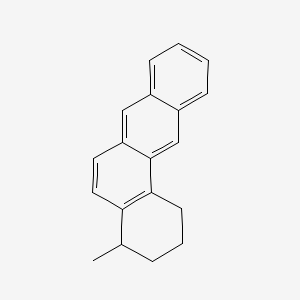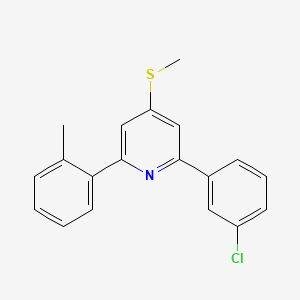
N,N'-di-(5-bromo-2-furoyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(5-bromo-2-furoyl)guanidine: is a guanidine derivative characterized by the presence of two 5-bromo-2-furoyl groups attached to a guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(5-bromo-2-furoyl)guanidine typically involves the reaction of 5-bromo-2-furoyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or benzene, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of N,N’-Bis(5-bromo-2-furoyl)guanidine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(5-bromo-2-furoyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the furoyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furoyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furoyl groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(5-bromo-2-furoyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(5-bromo-2-furoyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(5-bromo-2-methylphenyl)guanidine: Similar in structure but with methylphenyl groups instead of furoyl groups.
N,N’-Bis(5-chloro-2-furoyl)guanidine: Similar but with chlorine atoms instead of bromine.
Uniqueness: N,N’-Bis(5-bromo-2-furoyl)guanidine is unique due to the presence of the 5-bromo-2-furoyl groups, which impart specific chemical and biological properties. These properties make it particularly useful in applications requiring strong and stable interactions with biological molecules .
Eigenschaften
CAS-Nummer |
62120-12-1 |
|---|---|
Molekularformel |
C11H7Br2N3O4 |
Molekulargewicht |
405.00 g/mol |
IUPAC-Name |
5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18) |
InChI-Schlüssel |
LKAFVFNHRWUAFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)


![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)

![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
